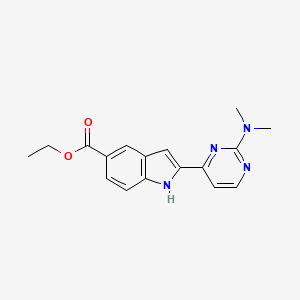

N-((1-(环丙基磺酰基)哌啶-4-基)甲基)-2-((二氟甲基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

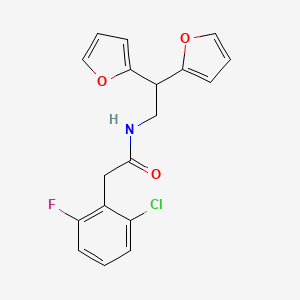

The compound N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of glycine transporter-1 , anti-acetylcholinesterase activity , selectivity for the 5-HT7 receptor , and cardiac electrophysiological activity .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the formation of a core scaffold followed by the introduction of various substituents to enhance biological activity. For instance, the synthesis of GlyT-1 inhibitors involved optimizing the benzamide and central ring components . Similarly, the synthesis of anti-acetylcholinesterase agents included the introduction of bulky moieties and alkyl or phenyl groups to the benzamide nitrogen . These methods could potentially be applied to the synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide, with appropriate modifications to incorporate the cyclopropylsulfonyl and difluoromethylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a piperidine ring, as seen in the compound of interest, is a common feature in these molecules. The piperidine nitrogen's basicity is significant for activity, as demonstrated by the increased activity of N-benzoylpiperidine derivatives with a basic nitrogen atom . The specific substituents on the benzamide and piperidine rings can greatly influence the binding affinity and selectivity of the compound for its biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the propylsulfonyl group in the GlyT-1 inhibitors and the benzoylamino group in the anti-AChE agents are likely to influence the reactivity of these compounds. The introduction of sulfonyl groups, as in the compound of interest, can affect the electron distribution and reactivity of the molecule, potentially leading to interactions with biological targets or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of sulfonyl groups can increase the polarity and potentially the solubility of the compound in aqueous environments. The steric bulk introduced by substituents can affect the compound's ability to cross biological membranes and reach its site of action. The specific physical and chemical properties of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide would need to be determined experimentally, but insights can be drawn from related compounds, such as the cardiac electrophysiological agents and the 5-HT7 receptor ligands , which have been optimized for their respective biological activities.

科学研究应用

合成与生物学评价

一项研究重点关注靶向甘氨酸转运蛋白-1 (GlyT-1) 的 N-取代苯甲酰胺抑制剂的合成和生物学评价,强调了磺酰胺和苯甲酰胺基团在药物设计中的重要性。这项研究阐明了具有治疗潜力的化合物的合理设计和优化策略,展示了这些化学部分在调节生物活性中的重要性 (Cioffi 等人,2016 年)。

抗菌活性

另一项研究探索了磺酰胺衍生物的合成和评价,重点关注它们的抗菌活性。这项工作证明了此类化合物在解决细菌和真菌病原体方面的效用,为开发在医疗保健和农业中具有潜在应用的新型抗菌剂提供了一个框架 (Ajani 等人,2013 年)。

选择性受体拮抗作用

涉及苯甲酰胺衍生物的选择性血清素 4 (5-HT4) 受体激动剂的研究说明了该化合物在增强胃肠道运动中的潜力。这一研究领域表明该化合物在开发促动力剂中的作用,提供了对选择性受体靶向的分子设计的见解 (Sonda 等人,2004 年)。

电生理活性

探索了 N-取代咪唑基苯甲酰胺或苯磺酰胺的合成和心脏电生理活性,重点关注它们作为 III 类药物的潜力。这项研究强调了该化合物在开发治疗心律失常方面的相关性,为设计具有特定电生理活性的化合物提供了一条途径 (Morgan 等人,1990 年)。

纳滤膜开发

一项关于由混合单体(包括 BDSA 和哌嗪)合成的磺化聚酰胺纳滤膜的研究展示了类似化合物在水处理技术中的应用。这项研究强调了化学设计在为环境应用创造高效且防污的纳滤膜方面的重要性 (Huang 等人,2017 年)。

属性

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(difluoromethylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2N2O5S2/c18-17(19)27(23,24)15-4-2-1-3-14(15)16(22)20-11-12-7-9-21(10-8-12)28(25,26)13-5-6-13/h1-4,12-13,17H,5-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEAALQMORBJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)

![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)